molecular formula C6H11NO B1298543 4,4-Dimethyl-2-pyrrolidinone CAS No. 66899-02-3

4,4-Dimethyl-2-pyrrolidinone

Cat. No. B1298543
CAS RN: 66899-02-3
M. Wt: 113.16 g/mol
InChI Key: HGVPKAGCVCGRDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine and pyridinone derivatives is well-documented in the provided papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry with high yields . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized through a condensation reaction . These methods provide a basis for understanding the potential synthetic routes that could be applied to 4,4-Dimethyl-2-pyrrolidinone.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structures of related compounds have been determined using X-ray diffraction analysis, revealing details such as tautomeric forms and conformational aspects . These analyses are essential for understanding the three-dimensional arrangement of atoms in 4,4-Dimethyl-2-pyrrolidinone and how it might influence its reactivity.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is influenced by their molecular structure. For example, the photodimerization of 1,4-dimethyl-2-pyridinone was studied, showing a [4 + 4] photodimerization reaction in a molecular compound . This suggests that 4,4-Dimethyl-2-pyrrolidinone could also participate in similar photochemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure and substituents. The papers discuss various properties such as basicity, stability to air oxidation, and reactivity towards peroxyl radicals . Additionally, the vibrational analysis and thermodynamic parameters of synthesized compounds provide insights into their stability and reactivity . These studies are relevant for predicting the behavior of 4,4-Dimethyl-2-pyrrolidinone in different environments.

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 4,4-Dimethyl-2-pyrrolidinone is used as a pharmaceutical intermediate . Specifically, it is used in the synthesis of Benzoylthiophenes .
  • Methods of Application or Experimental Procedures : While the exact methods of application or experimental procedures are not detailed in the sources, it is generally used in chemical reactions as an intermediate compound. The compound is sparingly soluble in water (0.26 g/L at 25°C) .
  • Results or Outcomes : The outcome of using 4,4-Dimethyl-2-pyrrolidinone as an intermediate is the production of Benzoylthiophenes . These are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

Safety And Hazards

4,4-Dimethyl-2-pyrrolidinone is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored in a cool, dry place and proper ventilation should be ensured .

Future Directions

Pyrrolidine, the core structure of 4,4-Dimethyl-2-pyrrolidinone, is a versatile scaffold for novel biologically active compounds . The review suggests that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVPKAGCVCGRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348461
Record name 4,4-Dimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-pyrrolidinone

CAS RN

66899-02-3
Record name 4,4-Dimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
M Calmès, C Didierjean, J Martinez, O Songis - Tetrahedron: Asymmetry, 2005 - Elsevier
An asymmetric Diels–Alder reaction between the enantiopure (R)-benzyl-4-(3-acryloyloxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)-benzoate (R)-2 and the NZ-aminodiene 3 proceeded with …
Number of citations: 14 www.sciencedirect.com
R Akkari, M Calmès, J Martinez - European Journal of Organic …, 2004 - Wiley Online Library
Several N‐substituted 3‐hydroxy‐4,4‐dimethyl‐2‐pyrrolidinone acrylate derivatives, selected to allow their attachment to a polymer, have been prepared and tested as dienophiles in …
R Ayikpoe, J Salazar, B Majestic, JA Latham - Biochemistry, 2018 - ACS Publications
The structure of the ribosomally synthesized and post-translationally modified peptide product mycofactocin is unknown. Recently, the first step in mycofactocin biosynthesis was shown …
Number of citations: 19 pubs.acs.org
CR Rasmussen, JF Gardocki, JN Plampin… - Journal of Medicinal …, 1978 - ACS Publications
thiepin-2-acetate (2.2 g, 7.75 mmol) in iert-butyl alcohol (15 mL) containing potassium tert-butoxide (0.87 g, 7.77 mmol) and diethyl carbonate (1.0 g, 8.5 mmol) was boiled under reflux …
Number of citations: 48 pubs.acs.org
R Akkari, M Calmès, F Escale, J Iapichella… - Tetrahedron …, 2004 - Elsevier
The synthesis of enantiopure (R)- and (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid is described and the corresponding supported chiral acrylate derivative has been …
Number of citations: 26 www.sciencedirect.com
RS Ayikpoe, JA Latham - Journal of the American Chemical …, 2019 - ACS Publications
Mycofactocin (MFT) is a putative ribosomally synthesized and post-translationally modified (RiPP) redox cofactor. The biosynthesis of MFT is encoded by the gene cluster mftABCDEF. …
Number of citations: 19 pubs.acs.org
N Murugesan, Z Gu, S Spergel, M Young… - Journal of medicinal …, 2003 - ACS Publications
We have previously disclosed the selective ET A receptor antagonist N-(3,4-dimethyl-5-isoxazolyl)-4‘-(2-oxazolyl)[1,1‘-biphenyl]-2-sulfonamide (1, BMS-193884) as a clinical …
Number of citations: 67 pubs.acs.org
R Misra, G George, A Saseendran… - Chemistry–An Asian …, 2019 - Wiley Online Library
Molecular chirality is ubiquitous in nature. The natural biopolymers, proteins and DNA, preferred a right‐handed helical bias due to the inherent stereochemistry of the monomer …
Number of citations: 5 onlinelibrary.wiley.com
R Ayikpoe, V Govindarajan, JA Latham - Applied microbiology and …, 2019 - Springer
Mycofactocin is a member of the rapidly growing class of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products. Although the mycofactocin …
Number of citations: 24 link.springer.com
N Pothanagandhi, A Sivaramakrishna… - Reactive and Functional …, 2016 - Elsevier
Imidazolium-based poly(ionic liquids) bearing bromide and bis(trifluoromethane)sulfonimide as counteranions [poly(ViEIm)Br and poly(ViEIm)NTf 2 ] derived from reversible addition …
Number of citations: 13 www.sciencedirect.com

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